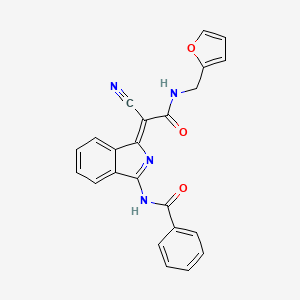

(Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-(furan-2-ylmethylamino)-2-oxoethylidene]isoindol-1-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N4O3/c24-13-19(23(29)25-14-16-9-6-12-30-16)20-17-10-4-5-11-18(17)21(26-20)27-22(28)15-7-2-1-3-8-15/h1-12H,14H2,(H,25,29)(H,26,27,28)/b20-19- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJRERZBZWLVHG-VXPUYCOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=C(C#N)C(=O)NCC3=CC=CO3)C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NC2=N/C(=C(/C#N)\C(=O)NCC3=CC=CO3)/C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide is a complex organic compound notable for its unique molecular structure, which incorporates multiple functional groups including a cyano group, a furan moiety, and an isoindole framework. This combination suggests potential interactions with various biological targets, making it a candidate for medicinal chemistry research, particularly in the fields of oncology and antimicrobial therapy.

Structural Characteristics

The compound's structure can be broken down into several key components:

| Structural Feature | Description |

|---|---|

| Cyano Group | Contributes to potential reactivity and biological activity. |

| Furan Moiety | Known for its role in various biological activities, including antimicrobial effects. |

| Isoindole Framework | Associated with anticancer properties and interaction with DNA. |

| Benzamide Segment | Enhances binding affinity to biological targets. |

Antitumor Activity

Recent studies have indicated that compounds structurally related to (Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide exhibit significant antitumor activity. For instance, derivatives containing similar furan and isoindole structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: Antitumor Efficacy

In vitro assays conducted on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that compounds with furan and isoindole derivatives had IC50 values ranging from 0.85 μM to 5.13 μM, indicating potent antitumor activity . The mechanism of action is believed to involve DNA binding and inhibition of DNA-dependent enzymes.

Antimicrobial Activity

Compounds similar to (Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide have also been evaluated for their antimicrobial properties. Studies revealed that these compounds exhibit significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus.

Table of Biological Activities

| Compound | Activity Type | Target Organisms/Cell Lines | IC50/Effectiveness |

|---|---|---|---|

| (Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2... | Antitumor | A549, HCC827, NCI-H358 | 0.85 - 5.13 μM |

| Furan-based derivatives | Antimicrobial | E. coli, S. aureus | Significant inhibition |

| Isoindole derivatives | Anticancer | Various cancer cell lines | Varies by derivative |

The proposed mechanisms through which (Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide exerts its biological effects include:

- DNA Binding: Similar compounds have shown the ability to bind within the minor groove of DNA, affecting replication and transcription processes.

- Inhibition of Enzymatic Activity: The compound may inhibit DNA-dependent enzymes, thereby disrupting cellular processes essential for cancer cell survival.

- Synergistic Effects: The unique combination of functional groups may produce synergistic effects not present in simpler analogs, enhancing overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Analogous Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzamide and isoindole moieties significantly influence molecular behavior. Key comparisons include:

- Electron-Donating vs. Withdrawing Groups : The furan group in the target compound is electron-rich, contrasting with the nitro group in its nitrobenzamide analog . This difference may alter reactivity in catalytic or biological systems.

- Solubility : The hydroxy-dimethylethyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enhances polarity and water solubility compared to the hydrophobic furan substituent in the target compound .

Q & A

What are the established synthetic routes for (Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide and its structural analogs?

Basic Research Question

Methodological Answer:

Synthesis of this compound and analogs typically involves multi-step strategies:

- Condensation Reactions : Hydrazonamide intermediates are formed via condensation of isoindole derivatives with cyanoacetamide or furan-containing amines (e.g., hydrazonamide synthesis in ).

- Thiosemicarbazone Formation : Isatin-thiosemicarbazone analogs ( ) are synthesized by reacting isatin derivatives with thiosemicarbazides under reflux in ethanol, followed by crystallization.

- Cyclization : Cyclization of enamine precursors (e.g., ) using acetic anhydride or polyphosphoric acid to form isoindole cores.

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question

Methodological Answer:

- 1H/13C NMR : Assign signals for the isoindole core (δ 7.2–8.1 ppm for aromatic protons) and cyano group (δ 110–120 ppm in 13C) ( ).

- X-ray Crystallography : Resolve stereochemistry (Z-configuration) and hydrogen-bonding networks (e.g., N–H···O interactions in and ).

- IR Spectroscopy : Confirm amide (1650–1700 cm⁻¹) and cyano (2200–2250 cm⁻¹) functional groups ( ).

Advanced Tip : For ambiguous stereochemistry, compare experimental NMR data with DFT-calculated chemical shifts ( ).

How can researchers resolve contradictions in reported synthetic yields for isoindole derivatives?

Advanced Research Question

Methodological Answer:

Contradictions often arise from:

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may reduce cyclization efficiency ( vs. 10).

- Catalyst Selection : highlights ammonium persulfate (APS) as a critical initiator for controlled polymerization of analogous amide derivatives.

- Stoichiometric Ratios : Optimize molar ratios of cyanoacetamide to furan-2-ylmethylamine (1:1.2 recommended in ).

Validation Strategy : Use design-of-experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst) and identify yield optima.

What strategies confirm the Z-configuration in enamine derivatives of this compound?

Advanced Research Question

Methodological Answer:

- X-ray Diffraction : Definitive proof of configuration via single-crystal analysis (e.g., (2Z)-enamine in , with torsion angles <10° confirming planar geometry) .

- NOESY NMR : Detect spatial proximity between the furan methyl group and isoindole protons ( ).

- Computational Modeling : Compare experimental UV-Vis spectra with TD-DFT calculations for Z/E isomers ( ).

How do structural modifications influence the compound’s stability and reactivity?

Basic Research Question

Methodological Answer:

- Electron-Withdrawing Groups : The cyano group enhances electrophilicity at the keto-ethylidene moiety, increasing susceptibility to nucleophilic attack ( ).

- Hydrogen Bonding : Intra-molecular N–H···O bonds (observed in ) stabilize the Z-configuration and reduce hydrolysis.

- Steric Effects : Bulky substituents on the benzamide ring (e.g., 2-chlorophenyl in ) hinder π-stacking, altering solubility.

What computational approaches predict the biological activity of this compound?

Advanced Research Question

Methodological Answer:

- Molecular Docking : Screen against kinase or protease targets using AutoDock Vina, leveraging structural data from X-ray studies ( ).

- QSAR Modeling : Use quantum chemical descriptors (HOMO/LUMO energies, dipole moments) from to correlate electronic structure with activity.

- ADMET Prediction : Apply SwissADME or pkCSM to assess bioavailability and toxicity risks ( ).

How can reaction conditions be optimized for scalable synthesis?

Advanced Research Question

Methodological Answer:

- Controlled Copolymerization : ’s methodology for P(CMDA-DMDAAC)s suggests using APS initiator (0.5–1.0 mol%) at 60°C for reproducible yields.

- Microwave-Assisted Synthesis : Reduce reaction times for condensation steps (e.g., 30 minutes vs. 24 hours under conventional heating).

- Workup Optimization : Replace column chromatography with pH-dependent crystallization (e.g., ’s ethanol/water system).

What are the challenges in analyzing biological activity data for this compound?

Advanced Research Question

Methodological Answer:

- Data Contradictions : Discrepancies in IC50 values may arise from assay conditions (e.g., serum concentration in cytotoxicity assays; ).

- Off-Target Effects : Use proteome-wide affinity profiling (e.g., CETSA or thermal shift assays) to validate specificity ( ).

- Metabolic Stability : Assess microsomal degradation rates using LC-MS/MS ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.